molecular formula C13H19NO4 B3033670 3-Amino-3-(4-isopropoxy-2-methoxyphenyl)propanoic acid CAS No. 1119451-35-2

3-Amino-3-(4-isopropoxy-2-methoxyphenyl)propanoic acid

Cat. No.: B3033670
CAS No.: 1119451-35-2
M. Wt: 253.29 g/mol
InChI Key: MKXAHDLJNBAKKN-UHFFFAOYSA-N
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Description

3-Amino-3-(4-isopropoxy-2-methoxyphenyl)propanoic acid, also known as 3-AIPPA, is an important compound in the field of organic chemistry. It is a derivative of propanoic acid, and is used in a variety of laboratory and industrial applications. This compound is also known for its low toxicity and wide range of solubility in a variety of solvents.

Scientific Research Applications

Chemical Synthesis

  • Synthesis of Propionamides : Hydrolysis of related compounds leads to the formation of propionic acid derivatives, which after further reactions, produce propionamides. These compounds show weak antibacterial activity (Arutyunyan et al., 2014).

Biocatalysis

  • Asymmetric Biocatalysis in Drug Research : β-amino acids, including compounds similar to 3-Amino-3-(4-isopropoxy-2-methoxyphenyl)propanoic acid, are used in the asymmetric biocatalysis of pharmaceutical intermediates like S-dapoxetine, an important treatment for premature ejaculation (Li et al., 2013).

Medical Applications

  • Antioxidant, Anti-inflammatory, and Antiulcer Activities : Certain derivatives show significant antioxidant, anti-inflammatory, and antiulcer activities. These activities are important in the development of new therapeutic agents (Subudhi & Sahoo, 2011).
  • Modification of Polymers for Medical Use : Amine compounds, including those related to this compound, are used to modify polymers. These modified polymers show promising biological activities and potential for medical applications (Aly & El-Mohdy, 2015).

Corrosion Inhibition

  • Use as Corrosion Inhibitors : Certain derivatives are effective as corrosion inhibitors, particularly for mild steel in acidic solutions. This demonstrates their potential utility in industrial applications (Gupta et al., 2016).

Structural and Material Science

  • Crystal Structure Analysis : Studies on compounds with similar structures involve detailed crystallography and spectroscopic methods, contributing to a better understanding of molecular interactions and stability (Venkatesan et al., 2016).
  • Development of Polybenzoxazine Materials : Derivatives are explored as renewable building blocks in the synthesis of materials like polybenzoxazine, offering sustainable alternatives to traditional phenolic compounds (Trejo-Machin et al., 2017).

Pharmaceutical Synthesis

  • Synthesis of Tetrahydroisoquinoline Alkaloids : Derivatives are used in the synthetic route of amino acid components for the biosynthesis of alkaloids, demonstrating the compound's role in complex pharmaceutical synthesis (Tanifuji et al., 2016).

Mechanism of Action

Target of Action

This compound is used for proteomics research applications , which suggests that it may interact with proteins or enzymes in the body.

Mode of Action

Given its use in proteomics research , it may interact with proteins or enzymes, potentially altering their function or activity

Biochemical Pathways

As a proteomics research tool , it may influence various biochemical pathways depending on the proteins or enzymes it interacts with. More research is needed to summarize the affected pathways and their downstream effects.

Result of Action

As a tool in proteomics research , it may have diverse effects depending on the specific proteins or enzymes it interacts with. More research is needed to describe these effects.

Properties

IUPAC Name

3-amino-3-(2-methoxy-4-propan-2-yloxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-8(2)18-9-4-5-10(12(6-9)17-3)11(14)7-13(15)16/h4-6,8,11H,7,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXAHDLJNBAKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(CC(=O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801197329
Record name β-Amino-2-methoxy-4-(1-methylethoxy)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119451-35-2
Record name β-Amino-2-methoxy-4-(1-methylethoxy)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119451-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Amino-2-methoxy-4-(1-methylethoxy)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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